2-Hydroxyhexanoic acid

Catalog No.
S585689
CAS No.
6064-63-7
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyhexanoic acid

CAS Number

6064-63-7

Product Name

2-Hydroxyhexanoic acid

IUPAC Name

2-hydroxyhexanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

NYHNVHGFPZAZGA-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)O

Synonyms

2-hydroxycaproate, 2-Hydroxyhexanoate, 2-Hydroxyhexanoic acid

Canonical SMILES

CCCCC(C(=O)O)O
  • Metabolomics

    2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is a naturally occurring metabolite found in the human body. Studies have detected its presence in normal human blood and amniotic fluid Human Metabolome Database: . Research has also shown it to be the most significant metabolite in the cerebrospinal fluid (CSF) of patients infected with Nocardia, a type of bacteria that can cause meningitis Human Metabolome Database: . This suggests that 2-Hydroxyhexanoic acid may play a role in diagnosing or understanding Nocardia infections.

  • Material Science

    Research has explored the use of 2-Hydroxyhexanoic acid in the synthesis of aliphatic copolyesters Sigma-Aldrich: . Copolyesters are a class of polymers with various industrial applications. In this context, 2-Hydroxyhexanoic acid serves as a building block for creating new types of these materials.

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is a hydroxy fatty acid characterized by a hydroxy group at the second carbon of the hexanoic acid chain. Its chemical formula is C6H12O3C_6H_{12}O_3, and it has a molecular weight of approximately 132.16 g/mol. This compound is significant in various biological processes and serves as a metabolite in humans, particularly noted in normal blood and amniotic fluid samples .

Typical of hydroxy fatty acids:

  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of biodiesel and other chemical products.
  • Oxidation: Under certain conditions, it can be oxidized to form corresponding keto acids.
  • Condensation Reactions: It can react with amino acids, particularly lysine, to form ester linkages, which may play a role in protein modifications .

These reactions illustrate its versatility as both a reactant and a product in various synthetic pathways.

As an endogenous metabolite, 2-hydroxyhexanoic acid plays a role in metabolic pathways. It has been identified as a significant metabolite in cerebrospinal fluid of patients with infections such as Nocardia . The compound's biological activities include:

  • Metabolic Significance: It is involved in fatty acid metabolism and energy production.
  • Potential Therapeutic Roles: Its derivatives may have implications in metabolic disorders or conditions related to lipid metabolism.

2-Hydroxyhexanoic acid can be synthesized through various methods:

  • Chemical Synthesis: It can be produced via the hydrolysis of hexanoic acid followed by hydroxylation.
  • Biological Synthesis: Microbial fermentation processes utilizing specific strains of bacteria can yield this compound from simpler substrates.
  • Enzymatic Methods: Enzymatic hydroxylation of hexanoic acid using specific enzymes can also be employed for its synthesis.

These methods highlight its accessibility for both laboratory research and industrial applications.

2-Hydroxyhexanoic acid has several applications across different fields:

  • Pharmaceuticals: It is used in the development of drugs targeting metabolic diseases.
  • Cosmetics: Its moisturizing properties make it suitable for use in skin care products.
  • Food Industry: It may serve as a flavoring agent or preservative due to its fatty acid profile.

The compound's versatility allows it to be utilized in various formulations.

Several compounds share structural similarities with 2-hydroxyhexanoic acid. Here are some notable comparisons:

Compound NameStructureUnique Features
2-Hydroxybutanoic AcidC4H8O3Shorter carbon chain; involved in different metabolic pathways.
3-Hydroxyhexanoic AcidC6H12O3Hydroxyl group at position 3; different biological activity.
Caproic Acid (Hexanoic Acid)C6H12O2No hydroxyl group; serves primarily as a fatty acid without additional functional groups.

The uniqueness of 2-hydroxyhexanoic acid lies in its specific hydroxyl positioning, which influences its reactivity and biological roles compared to these similar compounds.

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

Melting Point

55 - 58 °C

UNII

L58MR7E927

Other CAS

6064-63-7

Wikipedia

2-hydroxyhexanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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